N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin core substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanyl acetamide moiety at position 5. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from simpler derivatives.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQNVZYAAOLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.
Attachment of the cyclohexyl moiety: This can be done through an amide coupling reaction using cyclohexylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the cyclohexyl moiety provides steric stability.
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Activity
- Anti-Exudative Activity : The 1,2,4-triazole derivatives () demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. The target compound’s triazolo-pyrimidine core and fluorophenyl group may enhance receptor binding affinity or metabolic stability, though direct data are unavailable .
Biological Activity
N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazolopyrimidine core and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The compound's IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide. Its molecular formula is C19H21FN6OS, with a molecular weight of approximately 392.47 g/mol. The presence of the triazole and pyrimidine rings suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and antimicrobial compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated that the compound shows cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective growth inhibition .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The triazole moiety may play a crucial role in interacting with biological targets such as kinases or other proteins involved in cancer progression .
- Case Studies : A notable case study involved screening a library of compounds on multicellular spheroids, where this compound was identified as a promising candidate due to its ability to penetrate deeper tissue structures and exhibit enhanced cytotoxicity compared to conventional treatments .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group is believed to enhance lipophilicity and improve membrane permeability, contributing to its antimicrobial efficacy .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Triazole Formation : Start with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the [1,2,3]triazolo[4,5-d]pyrimidine core, ensuring regioselectivity via temperature control (60–80°C) .
Sulfanyl Acetamide Coupling : Use nucleophilic substitution at the pyrimidin-7-yl position with a thiolated acetamide intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -/-NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω and φ scans at 298 K .
- Structure Solution : Solve via direct methods (SHELXS97) and refine with SHELXL2015. Symmetry operations (e.g., space group P21/c) and unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) are critical for accuracy .
- Validation : Check R-factors (e.g., R = 0.050) and thermal displacement parameters. Use PLATON for molecular graphics .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™ kits). IC values are calculated via non-linear regression (GraphPad Prism) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to controls and apply ANOVA for significance (p < 0.05) .
Advanced: How can computational modeling predict binding interactions with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and protein (PDB ID: e.g., 1M17) with explicit hydrogens. Validate docking poses via RMSD clustering .
- MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field). Analyze binding free energy with MM-PBSA. Compare results to experimental IC data to refine models .
Advanced: How to resolve contradictions between computational binding predictions and experimental IC50_{50}50 values?
Methodological Answer:
Re-validate Assays : Repeat enzyme inhibition assays with tighter controls (e.g., ATP concentration, buffer pH).
Adjust Computational Parameters : Include solvent effects (implicit vs. explicit water) or use hybrid QM/MM methods for ligand flexibility .
Cross-validate : Apply surface plasmon resonance (SPR) to measure binding kinetics (k, k) and correlate with docking scores .
Basic: What spectroscopic techniques confirm the compound’s purity post-synthesis?
Methodological Answer:
- NMR : Look for sharp singlet peaks (e.g., acetamide CH at δ ~2.1 ppm) and absence of aliphatic impurities. Use -NMR to confirm fluorophenyl integration .
- LC-MS : Monitor retention time consistency and isotopic pattern matching ([M+H] peak). Use ESI+ mode with 0.1% formic acid in mobile phase .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Core Modifications : Synthesize derivatives with varied substituents (e.g., Cl, Br, OCH) at the 4-fluorophenyl or triazole positions.
Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (cyclohexyl group) .
Data Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Advanced: What strategies optimize solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group. Test solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 assays .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent drop grinding. Characterize via PXRD and DSC to confirm stability .
Basic: How to troubleshoot low yields during the sulfanyl acetamide coupling step?
Methodological Answer:
- Reaction Optimization : Vary base (e.g., KCO vs. EtN) and solvent (DMF vs. THF). Monitor via TLC (UV254 detection).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides) and add reducing agents (e.g., DTT) to suppress oxidation .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
